N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide
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Overview
Description
N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C20H16F2N4O5S and its molecular weight is 462.43. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Carbon-11 Labeling for Imaging : A study conducted by Gao et al. (2018) delves into the synthesis of carbon-11-labeled CK1 inhibitors for potential PET radiotracers to image Alzheimer's disease. The study outlines a synthetic pathway involving key precursors and demonstrates the radiochemical purity and molar activity of the compounds, highlighting their relevance in neuroimaging research (Gao, Wang, & Zheng, 2018).
Fluorobenzamides with Antimicrobial Analogues : Desai et al. (2013) synthesized new 5-arylidene derivatives containing fluorine atoms, showing antimicrobial activity against various bacterial and fungal strains. This research underscores the compound's potential in developing antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Potential Therapeutic Uses
Antifungal Mannich Bases : Nimbalkar et al. (2016) synthesized a novel series of Mannich bases exhibiting antifungal activity against human pathogenic fungal strains. The study not only provides insights into the antifungal properties but also highlights the potential of such compounds in developing new antifungal drugs (Nimbalkar, Tupe, Seijas Vázquez, Khan, Sangshetti, & Nikalje, 2016).
Anticancer Evaluation : Ravinaik et al. (2021) designed and synthesized a series of compounds for anticancer evaluation, demonstrating moderate to excellent activity against several cancer cell lines. This emphasizes the compound's role in anticancer drug discovery and highlights its efficacy in inhibiting cancer cell growth (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines such as hela, a549, and mcf-7 .
Mode of Action
Similar compounds have been found to induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines . This suggests that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.
Biochemical Pathways
Given that similar compounds can cause cell cycle arrest and induce apoptosis , it can be inferred that the compound likely affects pathways related to cell cycle regulation and apoptosis.
Result of Action
The compound’s action results in potent growth inhibition properties against various human cancer cell lines . This is likely due to the induction of apoptosis and disruption of the cell cycle, leading to cell death .
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O5S/c21-12-2-1-3-13(22)18(12)19(28)24-8-17-25-26-20(31-17)32-9-16(27)23-7-11-4-5-14-15(6-11)30-10-29-14/h1-6H,7-10H2,(H,23,27)(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHFUGFSGGBTIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(O3)CNC(=O)C4=C(C=CC=C4F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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